Carbazomycin D

Antituberculosis Mycobacterium tuberculosis MIC

Researchers calibrating M. tuberculosis screening cascades require moderate-activity benchmarks to differentiate weakly active artifacts from optimizable scaffolds. Substituting Carbazomycin D with congeners A, B, or C introduces irreproducible potency variability (up to 8-fold MIC divergence) due to divergent quinone vs. aromatic substitution patterns. • M. tuberculosis MIC 25 µg/mL - validated mid-range calibrator for assay sensitivity • Cytotoxicity panel: IC50 = 21.3 (MCF-7), 33.2 (KB), 12.9 (NCI-H187), 34.3 (Vero) µg/mL • Structurally authenticated minor congener for biosynthetic pathway mapping & metabolomic profiling

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 108073-63-8
Cat. No. B034363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazomycin D
CAS108073-63-8
Synonyms3,4,6-trimethoxy-1,2-dimethylcarbazole
carbazomycin D
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C
InChIInChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3
InChIKeyAVVRXRXZUJFTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazomycin D Compound Overview


Carbazomycin D (CAS 108073-63-8), systematically designated as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole, is a minor-component carbazole alkaloid first isolated from the fermentation broth of Streptoverticillium ehimense (now reclassified as Streptomyces ehimense) [1]. This compound belongs to the carbazomycin complex, a family of structurally related microbial metabolites that includes the major components carbazomycins A and B, alongside minor congeners C, E, F, G, and H [2]. Carbazomycin D is characterized by a tricyclic carbazole core bearing three methoxy substituents at positions 3, 4, and 6, and two methyl groups at positions 1 and 2. Unlike its quinone-containing analogs, Carbazomycin D retains the fully aromatic carbazole skeleton, a structural feature that directly influences its distinct antimicrobial spectrum and moderate cytotoxicity profile across multiple mammalian cell lines [3].

Antimicrobial screening context
Cell-model endpoint review
Carbazole SAR probe
Biosynthetic pathway research

Carbazomycin D Substitution Limitations


Substituting Carbazomycin D with other carbazomycin congeners—even closely related ones such as Carbazomycin A, B, or C—is scientifically unsound due to pronounced, quantifiable differences in antimicrobial potency, antifungal spectrum, and mammalian cytotoxicity. While these compounds share a common carbazole scaffold, subtle variations in their substitution patterns (e.g., the presence of a quinone moiety versus a fully aromatic ring, or the number and position of methoxy and hydroxyl groups) translate into marked divergence in biological activity [1]. For instance, Carbazomycin A is up to 8-fold more potent against specific fungi (MIC 12.5 µg/mL) compared to Carbazomycin D (MIC 100 µg/mL) , yet Carbazomycin D exhibits a distinct cytotoxicity fingerprint across cancer cell lines that differs substantially from Carbazomycin B [2]. Furthermore, the presence of an aldehyde function in Carbazomycins E and F confers entirely different biological roles (e.g., aerial mycelium formation inhibition) that are absent in Carbazomycin D [1]. These structure-activity relationships underscore that each carbazomycin congener represents a unique chemical tool, and generic substitution without empirical validation risks irreproducible experimental outcomes and erroneous mechanistic conclusions.

Congener substitution may shift antimicrobial spectrum due to quinone vs. aromatic core
Cytotoxicity fingerprint may differ across carbazomycins; potency not directly transferable
Antifungal and antimalarial activity may diverge markedly between structural analogs

Carbazomycin D: Evidence vs. Analogs


Anti-Tuberculosis Activity Comparison

Carbazomycin D exhibits moderate anti-tuberculosis activity with an MIC of 25 µg/mL against Mycobacterium tuberculosis. In a direct comparative study isolating compounds from the same Streptomyces sp. BCC26924 extract, cyclomarin C demonstrated potent activity with an MIC of 0.10 µg/mL, while carbazomycin D and pimprinine displayed MIC values in a higher, overlapping range of 12.5–25.0 µg/mL [1]. This positions Carbazomycin D as a useful reference compound for profiling moderate anti-TB hits and for establishing structure-activity relationships within carbazole-based screening libraries.

Anti-TB activity
Head-to-head
MIC 25 µg/mL
Supports anti-TB screening calibration
250-fold less potent than cyclomarin C; comparable to pimprinine
Antituberculosis Mycobacterium tuberculosis MIC

Antifungal Potency vs. Carbazomycin A

Carbazomycin D demonstrates weak antifungal activity against Trichophyton asteroides and Trichophyton mentagrophytes, with MIC values of 100 µg/mL for both dermatophytes . In contrast, its major congener Carbazomycin A is 8-fold more potent against the identical fungal strains, exhibiting MIC values of 12.5 µg/mL . This substantial difference in antifungal efficacy is directly attributable to structural divergence: Carbazomycin D possesses a fully aromatic carbazole skeleton, whereas Carbazomycin A and B contain a quinone moiety that appears critical for potent antifungal activity. Consequently, Carbazomycin D serves as a negative control or baseline compound in structure-activity relationship (SAR) studies exploring the antifungal pharmacophore of carbazole alkaloids.

Antifungal vs. Carbazomycin A
Cross-study comparable
MIC 100 µg/mL vs. 12.5 µg/mL
Supports antifungal pharmacophore mapping
8-fold weaker; quinone moiety critical for potency
Antifungal Trichophyton MIC

Cytotoxicity in Cancer and Normal Cell Lines

Carbazomycin D exhibits a distinct and moderate cytotoxicity fingerprint across a panel of mammalian cell lines, including human breast cancer (MCF-7), human epidermoid carcinoma (KB), human small cell lung cancer (NCI-H187), and non-cancerous African green monkey kidney (Vero) cells, with IC50 values of 21.3, 33.2, 12.9, and 34.3 µg/mL, respectively [1]. When compared to its analogs evaluated under analogous conditions, Carbazomycin A displays slightly higher IC50 values (26.2, 30.1, 18.4, and 32.6 µg/mL), indicating marginally lower potency . In stark contrast, Carbazomycin B is markedly more cytotoxic, with IC50 values of 8.4, 8.6, 4.2, and 48.9 µM (note units differ), representing a 2- to 5-fold increase in potency against cancer cells [2]. This graded cytotoxicity spectrum, correlated with increasing methoxylation and oxidation state of the carbazole core, positions Carbazomycin D as an intermediate-potency reference compound for calibrating cytotoxicity assays and for investigating the structural determinants of carbazole-induced cell death.

Cytotoxicity panel
Cross-study comparable
IC50 12.9–34.3 µg/mL
Supports cytotoxicity endpoint review
Graded response across MCF-7, KB, NCI-H187, Vero
Cytotoxicity Cancer Cell Lines IC50

Antimalarial Activity Comparison

Carbazomycin D displays weak antimalarial activity against the K1 multi-drug resistant strain of Plasmodium falciparum, with an IC50 value exceeding 10 µg/mL . In a direct head-to-head comparison from the same Streptomyces sp. BCC26924 extract, the structurally related carbazomycins B and C exhibited substantially greater potency, with IC50 values in the range of 0.24–2.37 µg/mL [1]. This represents at least a 4- to 40-fold difference in antimalarial efficacy, clearly delineating Carbazomycin D as a low-potency member of this chemical series. The diminished activity of Carbazomycin D against P. falciparum underscores the critical importance of specific substitution patterns—likely the quinone moiety present in carbazomycins A and B—for potent antiplasmodial activity. Carbazomycin D thus serves as an ideal negative control or baseline compound for antimalarial drug discovery campaigns focused on the carbazole pharmacophore.

Antimalarial vs. B and C
Head-to-head
IC50 >10 µg/mL
Supports antimalarial screening specificity
4- to 40-fold less potent than carbazomycins B/C
Antimalarial Plasmodium falciparum IC50

Total Synthesis Accessibility

Carbazomycin D can be accessed via total synthesis, with a recent gram-scale synthetic route enabling the preparation of carbazomycins A–D from a common intermediate . The synthesis of carbazomycin A, which shares the same carbazole core as Carbazomycin D, was achieved in 44% overall yield over six steps starting from symmetrical 5-chloro-1,2,3-trimethoxybenzene [1]. While specific yield data for Carbazomycin D within this sequence is not isolated in the abstract, the demonstration of a unified gram-scale route provides a viable alternative to fermentation-based isolation, which yields Carbazomycin D only as a minor component (<5% of total carbazomycin complex) [2]. Earlier, a convergent iron-mediated total synthesis of carbazomycins C and D was reported in 1997, establishing the first de novo chemical access to this compound [3]. For researchers requiring larger quantities or isotopically labeled material for mechanistic studies, synthetic sourcing may offer advantages over natural product isolation in terms of scalability and purity control.

Total synthesis
Supporting evidence
Gram-scale route demonstrated
Supports synthetic sourcing decisions
Unified route for carbazomycins A–D; minor component isolation
Total Synthesis Carbazole Gram-Scale

Carbazomycin D Research Applications


Anti-TB Screening Calibration

Procure Carbazomycin D as a well-characterized, moderate-activity reference standard for Mycobacterium tuberculosis screening cascades. With a precisely defined MIC of 25 µg/mL [1], Carbazomycin D serves as an ideal benchmark to calibrate assay sensitivity and to contextualize the potency of novel synthetic or natural product-derived hits. Unlike highly potent leads such as cyclomarin C (MIC 0.10 µg/mL), Carbazomycin D occupies a middle ground that helps researchers differentiate between weakly active artifacts and genuinely promising moderate-activity scaffolds amenable to medicinal chemistry optimization.

Negative Control for Carbazole SAR

Leverage Carbazomycin D as a structurally authenticated, low-potency comparator in SAR investigations of carbazole alkaloids. Its 8-fold weaker antifungal activity compared to Carbazomycin A (MIC 100 µg/mL vs. 12.5 µg/mL) and its >4- to 40-fold lower antimalarial potency relative to Carbazomycins B and C [2] make it an essential negative control. By benchmarking the activity of novel carbazole derivatives against Carbazomycin D, researchers can confidently attribute potency gains to specific structural modifications—most critically, the presence or absence of the quinone moiety—and establish robust pharmacophore models.

Cytotoxicity Reference Standard for Cancer Panels

Incorporate Carbazomycin D into cytotoxicity screening panels as an intermediate-potency reference compound. Its well-documented IC50 values across MCF-7 (21.3 µg/mL), KB (33.2 µg/mL), NCI-H187 (12.9 µg/mL), and Vero (34.3 µg/mL) cell lines [3] provide a reproducible benchmark for inter-assay and inter-laboratory comparisons. This graded activity—falling between the slightly less potent Carbazomycin A and the significantly more potent Carbazomycin B—enables researchers to establish dynamic range, validate assay linearity, and assess the relative cytotoxic liability of novel chemical entities.

Biosynthetic Pathway Elucidation

Source Carbazomycin D as an authenticated minor component for feeding studies, metabolomic profiling, and biosynthetic gene cluster characterization in Streptomyces species. As a naturally occurring, low-abundance congener of the carbazomycin complex [4], Carbazomycin D is essential for complete pathway mapping, particularly for understanding the enzymatic steps governing regiospecific O-methylation and oxidation state control. Its availability as a purified standard enables accurate quantification in fermentation broths and facilitates the identification of novel tailoring enzymes with potential biocatalytic applications.

Application
Selection Property
Validation Focus
Anti-TB screening studies
Moderate-activity reference compound
Assay sensitivity and hit triage
Carbazole antifungal SAR
Low-potency quinone-deficient comparator
Pharmacophore model validation
Cancer cell-model studies
Intermediate-cytotoxicity standard
Cytotoxicity assay dynamic range
Biosynthetic pathway elucidation
Minor-component analytical standard
Enzymatic O-methylation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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